Oxygen(2-);titanium(4+);tetraphosphate

Description

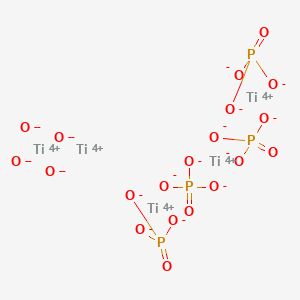

Structure

2D Structure

Properties

CAS No. |

12738-90-8 |

|---|---|

Molecular Formula |

O20P4Ti5 |

Molecular Weight |

683.22 g/mol |

IUPAC Name |

oxygen(2-);titanium(4+);tetraphosphate |

InChI |

InChI=1S/4H3O4P.4O.5Ti/c4*1-5(2,3)4;;;;;;;;;/h4*(H3,1,2,3,4);;;;;;;;;/q;;;;4*-2;5*+4/p-12 |

InChI Key |

IZPCAZCWANUYEB-UHFFFAOYSA-B |

SMILES |

[O-2].[O-2].[O-2].[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4] |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4] |

Synonyms |

Titanium oxide phosphate |

Origin of Product |

United States |

Synthesis Methodologies for Titanium Tetraphosphate Compounds

Hydrothermal Synthesis Routes

Hydrothermal synthesis is a versatile method for producing crystalline titanium phosphate (B84403) materials by employing aqueous solutions of precursors in a sealed vessel, typically an autoclave, under elevated temperature and pressure. This technique allows for precise control over the nucleation and growth of crystals, influencing the final product's phase, morphology, and particle size.

In hydrothermal synthesis, temperature and pressure are critical parameters that govern the reaction kinetics and the crystalline phase of the resulting titanium phosphate. Reactions are typically conducted at temperatures ranging from 180 °C to approximately 190 °C (463 K). mdpi.comnih.govresearchgate.net The pressure within the autoclave is usually autogenous, meaning it is determined by the vapor pressure of the solvent (typically water) at the set reaction temperature.

For instance, the synthesis of specific layered titanium phosphates has been successfully carried out at 180 °C. researchgate.net Another study prepared three-dimensional titanium(IV) diphosphonates under hydrothermal conditions at 463 K (190 °C) for four days, demonstrating that prolonged reaction times at specific temperatures are crucial for forming well-defined crystalline structures. nih.gov The use of elevated pressures, either through direct heating in an autoclave or via microwave-assisted methods, is known to influence particle size and crystallinity. researchgate.net

The choice of precursors and their molar ratios is a determining factor in the phase composition and morphology of the final product. mdpi.comrsc.org

Titanium Sources: A variety of titanium-containing precursors can be utilized. Common sources include:

Titanium tetrachloride (TiCl₄) mdpi.com

Titanium butoxide mdpi.com

Titanium lactate complex mdpi.comresearchgate.net

Amorphous titanium oxide mdpi.com

Titanium (IV) oxysulfate (TiOSO₄) researchgate.netnih.gov

Titanium dioxide (TiO₂) rsc.org

Phosphorus Sources: The phosphate component is typically introduced as phosphoric acid (H₃PO₄) or various phosphate salts, such as ammonium dihydrogen phosphate (NH₄H₂PO₄) or diammonium hydrogen phosphate ((NH₄)₂HPO₄). mdpi.comrsc.orgresearchgate.net

The stoichiometry, particularly the molar ratio of titanium to phosphorus (Ti:P), directly influences the resulting crystalline phase. Research has shown that varying the NH₄H₂PO₄ concentration leads to different products. For example, in one study, a Ti:P ratio of 1:0.5 resulted in the formation of anatase, a crystalline form of TiO₂. mdpi.com As the proportion of phosphate was increased to a Ti:P ratio of 1:2 or higher, a pure layered titanium phosphate phase was obtained. mdpi.com At intermediate ratios, a mixture of phases can occur. mdpi.com This demonstrates the critical role of precursor ratios in steering the synthesis towards the desired titanium phosphate compound. mdpi.com

| Ti:P Molar Ratio | Resulting Crystalline Phase(s) | Titanium Precursor | Phosphorus Precursor |

|---|---|---|---|

| 1:0 | Brookite (TiO₂) | Titanium Lactate Complex | None |

| 1:0.5 | Anatase (TiO₂) | Titanium Lactate Complex | NH₄H₂PO₄ |

| 1:0.75 - 1:1.5 | Mixture of Ti₂O₂H(PO₄)[(NH₄)₂PO₄]₂ and (NH₄)TiOPO₄ | Titanium Lactate Complex | NH₄H₂PO₄ |

| 1:2 - 1:4 | Pure Ti₂O₂H(PO₄)[(NH₄)₂PO₄]₂ | Titanium Lactate Complex | NH₄H₂PO₄ |

The pH of the reaction solution is a crucial factor that can control the crystal structure and morphology of the synthesized titanium phosphates. rsc.orgnii.ac.jp The stability of different titanium-based ionic species in the solution is pH-dependent, which in turn dictates the formation mechanism of the final solid product. rsc.org By adjusting the initial pH of the precursor solution, it is possible to selectively synthesize titanium phosphates with varied morphologies, such as nanoparticles, nanorods, and nanosheets. rsc.orgchalcogen.ro

Additives also play a significant role in the synthesis process. Urea, for example, has been used as an ammonium source in hydrothermal reactions. mdpi.com Upon heating, urea decomposes to release ammonia, which can influence the pH of the system and provide the ammonium ions necessary for the formation of certain complex titanium ammonium phosphate phases. mdpi.comresearchgate.net The presence of guest cations from added salts (e.g., NH₄⁺, Na⁺) can lead to the formation of different titanium phosphate derivatives and associated changes in morphology. rsc.org

Solid-State Synthesis Approaches

Solid-state synthesis involves the reaction of solid precursors at high temperatures to induce phase transformations and chemical reactions, leading to the formation of the desired crystalline product. This method is a conventional technique for producing thermally stable inorganic compounds like ceramics and pigments.

Calcination is a key step in solid-state synthesis, involving the thermal treatment of a precursor material at elevated temperatures, typically in a furnace. For titanium phosphates, calcination temperatures can range from approximately 573 K (300 °C) to over 973 K (700 °C). researchgate.net

In one approach, a hydrated titanium phosphate precursor, α-Ti(HPO₄)₂·H₂O, obtained from the reaction of anatase with H₃PO₄, is calcined. researchgate.net Calcination at 573 K (300 °C) leads to the formation of titanium pyrophosphate (TiP₂O₇). researchgate.net Increasing the calcination temperature to 873 K (600 °C) can improve the crystallinity of the TiP₂O₇ by eliminating excess phosphoric acid, which may volatilize as P₂O₅. researchgate.net Subsequent calcination at even higher temperatures, such as 900 °C, has been used to form nanoparticles of the final product after precursor modification through ion exchange. researchgate.net

| Precursor Material | Calcination Temperature | Resulting Product | Observations |

|---|---|---|---|

| α-Ti(HPO₄)₂·H₂O (with excess H₃PO₄) | 573 K (300 °C) | Titanium Pyrophosphate (TiP₂O₇) | Crystallinity is perturbed by the presence of excess acid. |

| α-Ti(HPO₄)₂·H₂O (with excess H₃PO₄) | 873 K (600 °C) | Well-crystallized Titanium Pyrophosphate (TiP₂O₇) | Excess phosphoric acid is eliminated, improving crystallinity. |

The success of a solid-state reaction heavily depends on the homogeneity and reactivity of the precursor mixture. The intimate mixing of solid reactants is essential to ensure a complete reaction and the formation of a single-phase product.

One strategy involves the use of solid precursors like titanyl oxysulfate monohydrate (TiOSO₄·H₂O) or ammonium titanyl sulfate monohydrate ((NH₄)₂TiO(SO₄)₂·H₂O), which are reacted heterogeneously with phosphoric acid. researchgate.netresearchgate.net This approach can be more technologically straightforward than wet chemistry methods and can yield pure-phase products. researchgate.net

Mechanical activation, or mechanochemistry, is another strategy to enhance solid-state reactions. researchgate.net Milling the solid precursors together before calcination can increase the surface area, create defects, and reduce the diffusion distance for ions, thereby lowering the required reaction temperature and time. For example, a mechanochemistry-based synthesis using solid TiOSO₄·H₂O has been shown to produce titanium hydrogen phosphate precursors efficiently. researchgate.net Similarly, solid-phase synthesis has been successfully applied to create complex titanium-oxo clusters, which can serve as building blocks or precursors for other materials. rsc.org

Direct Precipitation Methods

Direct precipitation methods involve the reaction of soluble titanium precursors with a phosphate source in a solution, leading to the formation of a solid titanium phosphate product. These methods are often favored for their relative simplicity and scalability.

Solution-Based Reaction Kinetics and Controlled Crystallization

The kinetics of the reaction in solution-based methods play a crucial role in determining the final properties of the titanium phosphate material. The structural characteristics of titanium phosphates are highly dependent on the synthesis conditions, including the choice of titanium source, the P₂O₅:TiO₂ molar ratio, temperature, and reaction time. diva-portal.org For instance, the use of different titanium precursors, such as titanium chloride (TiCl₄) or tetrabutyl titanate (Ti(OBu)₄), can lead to variations in the reaction kinetics and, consequently, the final product. diva-portal.org

Controlling the crystallization process is key to obtaining materials with desired properties. By carefully managing the reaction parameters, it is possible to influence the nucleation and growth of the titanium phosphate crystals. For example, adjusting the temperature and reaction time can shift the equilibrium and favor the formation of specific crystalline phases. In some cases, a reflux in phosphoric acid at elevated temperatures (60-80°C) is employed to enhance the crystallinity of the precipitated titanium phosphate. diva-portal.org

Reductive Phosphatization Synthesis Pathways

Reductive phosphatization is an innovative synthesis approach that allows for the formation of transition metal phosphates, including those with the metal in a lower oxidation state, which can then be oxidized to the desired Ti(IV) state. This method often utilizes a reducing agent that also serves as the phosphate source.

A prominent example of this pathway involves the reaction of titanium dioxide (TiO₂) with ammonium hypophosphite (NH₄H₂PO₂). desy.denih.gov In this process, NH₄H₂PO₂ melts and acts as both a reducing agent and the reaction medium. desy.denih.gov The Ti⁴⁺ in TiO₂ is first reduced to Ti³⁺ by the hypophosphite. desy.denih.gov

Investigation of Reaction Intermediates (e.g., Ti(III) species)

During the reductive phosphatization process, the formation of intermediate species containing titanium in a +3 oxidation state is a critical step. Research has identified a previously unknown Ti(III) intermediate compound with the chemical composition (NH₄)ₓH₁₋ₓTi(HPO₄)₂. desy.denih.gov This intermediate is formed as the hypophosphite melt reduces the initial TiO₂ precursor. desy.denih.gov The identification and characterization of such intermediates are crucial for understanding the reaction mechanism and for controlling the synthesis of the final titanium phosphate product. The stability and reactivity of these Ti(III) species influence the subsequent transformation into the final crystalline phase.

In-situ Monitoring of Phase Transformations During Synthesis

To gain a deeper understanding of the reductive phosphatization pathway, in-situ monitoring techniques are employed. Synchrotron X-ray powder diffraction (XRPD) is a powerful tool for observing the temperature-dependent formation of titanium phosphates in real-time. desy.denih.gov These in-situ experiments have revealed that the reaction proceeds through several consecutive steps. desy.denih.gov After the initial reduction and formation of the Ti(III) intermediate, a subsequent polycondensation reaction occurs, leading to the formation of monoclinic NH₄TiP₂O₇. desy.denih.gov The in-situ data allows for the precise determination of the temperatures at which these phase transformations occur and how reaction parameters, such as the ratio of reactants, affect the reaction pathway and the formation of impurities. desy.denih.gov

Below is a table summarizing the effect of the TiO₂ to NH₄H₂PO₂ mass ratio on the reaction progress as observed through in-situ studies.

| Mass Ratio (TiO₂:NH₄H₂PO₂) | Effect on Reaction |

| 1:8 | No significant effect on the reaction pathway or temperature regimes. desy.de |

| 1:6 | Serves as a baseline for the reaction progression. desy.de |

| 1:4 | Slows down the reaction to the final product, requiring a longer holding time at 320°C. desy.de |

Topochemical and Templated Synthesis Strategies

Topochemical and templated synthesis methods offer advanced control over the structure and morphology of the final titanium phosphate product. These strategies utilize pre-existing structures or templates to guide the formation of the desired material.

A novel approach to the synthesis of titanium phosphates involves a topochemical conversion. This method assumes that the transformation of a solid precursor into the final titanium phosphate product begins at structural defects, where the energy required to break bonds is lower, facilitating the interaction between reacting particles. This leads to the formation of nuclei of the new phase, which then grow.

Templated synthesis is a versatile strategy for creating porous and structured titanium phosphates. This approach involves the use of a structure-directing agent, or template, around which the titanium phosphate framework is formed. After the synthesis, the template is typically removed, leaving behind a porous structure.

Different types of templates can be employed:

Organic Amines: Solvothermal synthesis using organic amines, such as ethylenediamine, can lead to the formation of new layered titanium phosphates. rsc.org In these structures, the protonated amine can act as a hydrogen-bond donor, influencing the packing of the inorganic layers. rsc.org

Surfactants: A surfactant-templated approach can be used to synthesize phosphated mesoporous titanium dioxide. acs.org In this method, phosphorus from phosphoric acid is incorporated directly into the TiO₂ framework, which is structured by the surfactant micelles. acs.org This method can produce materials with high surface areas. acs.org

Biocatalysts: In a biomimetic approach, enzymes such as silicatein, displayed on the surface of E. coli cells, can biocatalytically direct the formation of layered and amorphous titanium phosphates from a water-soluble precursor at near-neutral pH and low temperatures. ucsb.edu

Use of Structure-Directing Agents

Structure-directing agents (SDAs) are organic molecules utilized during synthesis to guide the formation of specific porous structures and channels. In the synthesis of titanium phosphates, surfactants are commonly employed as SDAs to create mesoporous materials with high surface areas.

Non-ionic and cationic surfactants have been successfully used as structure-directing agents with titanium isopropoxide as the titanium source to produce materials with high cation exchange capacities. researchgate.net For instance, hexadecylamine has been used as a templating agent in a sol-gel method to prepare mesoporous titania, which can then be converted to a layered titanium phosphate via reflux with phosphoric acid. researchgate.net

The self-assembly of surfactant molecules forms micelles, which act as templates around which the inorganic titanium phosphate framework is constructed. Subsequent removal of the organic template, typically through calcination or solvent extraction, leaves behind a porous structure. The choice of SDA and its concentration are critical factors that control the resulting pore size and structure. Poly(ethylene oxide) surfactants, for example, have been demonstrated to effectively tailor the porous hierarchy of titanium phosphates. acs.orgresearcher.life

Table 1: Influence of Poly(ethylene oxide) Surfactant on Titanium Phosphate Porosity

| Surfactant Content | Resulting Porous Structure | Macropore Size Range |

|---|---|---|

| 0% (Self-formed) | Mesoporous walls with macropores | 50–160 nm |

| 5% | Improved macroporosity and regularity | 80–250 nm |

| 10% | Trimodal meso-macro-macroporous structure | 500–1000 nm (secondary channels) |

Data sourced from studies on self-formation processes and surfactant participation. acs.orgresearcher.life

Formation of Layered and Porous Titanium Phosphate Architectures

The intrinsic properties of titanium and phosphate precursors allow for the formation of diverse structural architectures, including layered and hierarchically porous materials, sometimes even without the use of traditional templating agents. researcher.life

Layered Structures: Layered titanium phosphates, such as α-TiP and γ-TiP, consist of two-dimensional sheets that can accommodate various species between their layers through intercalation. researchgate.net Specific layered phases can be targeted through controlled synthesis conditions. For example, Ti2O3(H2PO4)2·2H2O, a layered material with a distinct rectangular lamellar morphology, has been synthesized from titanium isopropoxide and orthophosphoric acid followed by refluxing. researchgate.net

Hydrothermal synthesis is another effective method for producing layered structures. By reacting a titanium lactate complex with NH4H2PO4 and urea under hydrothermal conditions, various phases can be obtained. The molar ratio of titanium to phosphorus in the reaction mixture is a decisive factor in determining the final product, allowing for the selective formation of layered titanium phosphate compounds like Ti2O2H(PO4)[(NH4)2PO4]2. mdpi.com

Table 2: Phase Composition Control via Ti:P Molar Ratio in Hydrothermal Synthesis

| Ti:P Molar Ratio | Resulting Phase Composition |

|---|---|

| 1:0 | Brookite |

| 1:0.5 | Anatase |

| > 1:2 | Pure Layered Ti2O2H(PO4)[(NH4)2PO4]2 |

Data derived from hydrothermal synthesis experiments using a titanium lactate complex. mdpi.com

Porous Architectures: Hierarchical porous titanium phosphate materials, featuring multiple levels of porosity (e.g., meso- and macropores), can be synthesized through a self-formation process. acs.orgresearcher.life These structures can form spontaneously without any templating agents, resulting in macroporous structures with mesoporous walls. acs.orgresearcher.life The addition of small quantities of surfactants, as detailed previously, can further refine and enhance this inherent porosity, leading to materials with complex, multi-level channel systems. acs.orgresearcher.life Such hierarchical structures are significant for applications in catalysis and separation, where efficient mass transport through larger pores to the active sites within the mesoporous framework is crucial. acs.org

Table of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Titanium Tetraphosphate (B8577671) | TiP4O12 |

| Titanium Tetrachloride | TiCl4 |

| Tetrabutyl Titanate | Ti(OBu)4 |

| Titanium Oxy-sulfate | TiOSO4 |

| Titanium Isopropoxide | C12H28O4Ti |

| Phosphoric Acid | H3PO4 |

| Hexadecylamine | C16H35N |

| Poly(ethylene oxide) | (C2H4O)n |

| α-Titanium Phosphate (α-TiP) | Ti(HPO4)2·H2O |

| γ-Titanium Phosphate (γ-TiP) | Ti(PO4)(H2PO4)·2H2O |

| Layered Titanium Phosphate | Ti2O3(H2PO4)2·2H2O |

| Layered Titanium Phosphate | Ti2O2H(PO4)[(NH4)2PO4]2 |

| Ammonium Dihydrogen Phosphate | NH4H2PO4 |

| Urea | CH4N2O |

| Brookite | TiO2 |

Advanced Spectroscopic Characterization of Oxygen 2 ;titanium 4+ ;tetraphosphate

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy provides unparalleled insight into the short-range order and connectivity of atoms in materials like titanium phosphate (B84403). By probing the magnetic properties of atomic nuclei, it is possible to deduce information about coordination, bonding, and the immediate chemical environment.

Phosphorus-31 (³¹P) MAS NMR for Phosphate Connectivity and Environment

Phosphorus-31 (³¹P) Magic Angle Spinning (MAS) NMR is a highly effective technique for characterizing the various phosphate species within the titanium phosphate structure. Due to its high natural abundance and spin-1/2 nucleus, ³¹P NMR yields sharp signals and a wide chemical shift range, allowing for the differentiation of distinct phosphorus environments. nih.govresearchgate.nethuji.ac.il

Research on titanium phosphate materials has demonstrated the utility of ³¹P MAS NMR in identifying different phosphate connectivities. For instance, in amorphous titanium phosphates, this technique can distinguish between various phosphate units such as orthophosphate and hydrogen phosphate groups. nih.gov The chemical shifts are sensitive to the degree of protonation and condensation of the phosphate tetrahedra. In many titanium phosphate compounds, signals corresponding to –HPO₄ and –H₂PO₄ units can be resolved, providing critical information for determining the material's composition and structure. rsc.org

Two-dimensional ³¹P–³¹P Nuclear Overhauser Effect Spectroscopy (NOESY) NMR has also been employed to confirm the spatial proximity and connectivity between different phosphate units, such as –HPO₄ and –H₂PO₄ groups in inter-linked titanium phosphate structures. rsc.orgnih.govnanalysis.com

Table 1: Typical ³¹P MAS NMR Chemical Shifts for Phosphate Groups in Titanium Phosphates

| Phosphate Group | Typical Chemical Shift (ppm) |

|---|---|

| –H₂PO₄ | Varies, often distinct from –HPO₄ |

| –HPO₄ | Varies, often distinct from –H₂PO₄ |

| Terminal PO₄ | Specific ranges depend on structure |

| Bridging PO₄ | Specific ranges depend on structure |

Titanium-47/49 (⁴⁷/⁴⁹Ti) MAS NMR for Titanium Coordination Speciation

Directly probing the titanium centers in titanium phosphate is achieved through ⁴⁷Ti and ⁴⁹Ti MAS NMR. However, this is a challenging endeavor due to the low natural abundance and gyromagnetic ratios of these isotopes, as well as their significant quadrupole moments (I = 5/2 for ⁴⁷Ti and I = 7/2 for ⁴⁹Ti). rsc.orghuji.ac.ilslu.se These nuclear properties often result in broad, overlapping spectral lines that can be difficult to interpret. huji.ac.ilresearchgate.netosti.gov

Despite these challenges, ⁴⁷/⁴⁹Ti solid-state NMR, particularly at ultrahigh magnetic fields, has been successfully applied to study layered titanium phosphates. researchgate.net The spectra are highly sensitive to the local environment of the titanium atoms. huji.ac.il The observed spectral lineshapes are primarily governed by second-order quadrupolar interactions, and the extracted quadrupole coupling constants (Cq) are sensitive to distortions in the TiO₆ octahedra. researchgate.net Studies have shown that Cq values for ⁴⁷/⁴⁹Ti in layered titanium phosphates can range from 8 to 16 MHz, reflecting variations in Ti–O bond lengths and O–Ti–O bond angles. researchgate.net

Furthermore, ⁴⁷/⁴⁹Ti NMR has been used to identify the presence of multiple titanium environments in complex titanium phosphate materials. For example, in some linked titanium phosphate compounds, two distinct titanium sites have been identified: one in a distorted, titanyl-like environment and another in a more symmetric octahedral coordination. rsc.orgnih.govnanalysis.com

Table 2: ⁴⁷/⁴⁹Ti NMR Parameters for Titanium Phosphates

| Parameter | Typical Value Range | Information Gained |

|---|---|---|

| Quadrupole Coupling Constant (Cq) | 8 - 16 MHz | Distortion of TiO₆ octahedra |

| Isotropic Chemical Shift (δiso) | Varies | Coordination environment of Ti |

Multi-Nuclear Correlation NMR (e.g., ¹H-³¹P HETCOR) for Probing Hydrogen Bonding and Local Structure

Two-dimensional heteronuclear correlation (HETCOR) NMR experiments, such as ¹H-³¹P HETCOR, are powerful for elucidating the spatial relationships between protons and phosphorus atoms. This technique is particularly valuable for studying hydrogen bonding and the local structure of hydrated or proton-containing titanium phosphates. By correlating the NMR signals of ¹H and ³¹P nuclei that are in close spatial proximity, a detailed picture of the hydrogen-bonding network can be constructed.

In the context of phosphate materials, ¹H-³¹P HETCOR can distinguish between protons in water molecules, hydroxyl groups, and those directly attached to phosphate groups (e.g., in HPO₄²⁻). The efficiency of the magnetization transfer between ¹H and ³¹P is dependent on their internuclear distance, providing a means to probe the proximity of these nuclei. Studies on organically templated titanium phosphates have utilized ¹H-³¹P cross-polarization HETCOR to understand the structure.

While direct studies on "Oxygen(2-);titanium(4+);tetraphosphate" using this specific technique are not widely detailed, the principles have been demonstrated in analogous systems like amorphous calcium phosphates. In these materials, ¹H–³¹P HETCOR has been used to establish correlations between water protons and phosphate groups, revealing insights into the hydration and local environment of the phosphate ions. huji.ac.il

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules and crystal lattices. These methods are highly sensitive to the types of chemical bonds present and their local symmetry, making them indispensable for characterizing the functional groups and structural motifs in titanium phosphate.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Groups and Phosphate Modes

FTIR spectroscopy is a widely used technique for identifying the functional groups present in titanium phosphate. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational modes of phosphate groups and Ti-O bonds.

The typical FTIR spectrum of titanium phosphate displays several key features. A broad band around 3400 cm⁻¹ is generally attributed to the O-H stretching vibrations of adsorbed water molecules. nih.gov A band observed near 1630 cm⁻¹ corresponds to the H-O-H bending vibration of water.

The phosphate groups themselves give rise to a series of strong absorptions. The regions between 900 and 1250 cm⁻¹ are associated with the symmetric and asymmetric stretching modes of P-O bonds. Specifically, peaks around 1128 and 989 cm⁻¹ have been attributed to P─OH groups. The lower frequency region contains bands related to the deformation modes of the phosphate units and Ti-O vibrations. For example, peaks at approximately 571 and 463 cm⁻¹ correspond to P─O deformation modes of the [PO₄] unit, while absorptions around 747 and 645 cm⁻¹ are associated with Ti─O vibrational modes within the Ti─O─P framework.

Table 3: Characteristic FTIR Absorption Bands for Titanium Phosphate

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3400 | O-H stretching of adsorbed water |

| ~1630 | H-O-H bending of water |

| 900 - 1250 | P-O symmetric and asymmetric stretching |

| 1128, 989 | P─OH groups |

| 747, 645 | Ti─O vibrational modes in Ti─O─P |

| 571, 463 | P─O deformation modes of [PO₄] unit |

Raman Spectroscopy for Vibrational Modes and Local Structural Information

Raman spectra of titanium phosphates show characteristic bands that can be assigned to specific vibrational modes. The most intense peak, often appearing around 963 cm⁻¹, is attributed to the symmetric stretching of the PO₄³⁻ group. The region from approximately 900 to 1200 cm⁻¹ contains the symmetric stretching vibrations of POₓ polyhedra (νs(P–O)).

Lower wavenumber regions provide information about the titanium-oxygen framework. Vibrational modes in the range of 370 to 650 cm⁻¹ are typically assigned to TiO₆ octahedra. More specifically, bands at low wavenumbers, such as 153 cm⁻¹ and 182 cm⁻¹, have been attributed to O-Ti-O vibrations and Ti-O antisymmetric stretching, respectively.

Table 4: Prominent Raman Shifts for Titanium Phosphate

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~963 | Symmetric stretching of PO₄³⁻ group |

| 900 - 1200 | Symmetric stretching of POₓ polyhedra |

| 370 - 650 | TiO₆ octahedral modes |

| 182 | Ti-O antisymmetric stretching |

| 153 | O-Ti-O vibrations |

In-situ and Operando Raman Studies for Reaction Monitoring

In-situ and operando Raman spectroscopy are powerful, non-destructive techniques for monitoring the structural evolution of materials during chemical reactions in real-time and under actual operating conditions. ohpera.euresearchgate.net These methods provide molecular-level insights into reaction pathways, the formation of intermediates, and the identification of active catalytic sites at the electrode-electrolyte or catalyst-reactant interface. ohpera.euresearchgate.net By continuously acquiring Raman spectra as a reaction proceeds, it is possible to track changes in the molecular structure and composition of titanium tetraphosphate (B8577671), study reaction kinetics, and ultimately understand complex reaction mechanisms. ohpera.eu

The application of operando Raman spectroscopy allows for the simultaneous evaluation of the material's chemical structure and its catalytic activity or selectivity. ohpera.eu For instance, in the context of a catalytic process involving titanium tetraphosphate, operando Raman could track the vibrational modes of the P-O and Ti-O bonds. Changes in the position, intensity, or width of Raman bands corresponding to the phosphate (PO₄) and titanium-oxygen polyhedra would indicate structural transformations, the adsorption of reactant species, or the formation of transient intermediates on the catalyst surface. researchgate.net This real-time monitoring is crucial for establishing structure-activity relationships.

Furthermore, time-resolved operando Raman spectroscopy, with time resolutions spanning from milliseconds to seconds, is suitable for monitoring the kinetics of fast chemical reactions and identifying short-lived species that may be critical to the reaction mechanism. researchgate.net While challenges like intense fluorescence from the sample can sometimes obscure the weaker Raman signals, techniques such as time-gated Raman spectroscopy can be employed to suppress the fluorescence background and enhance the clarity of the Raman features. rsc.org This allows for the collection of high-quality data even during complex reactions, such as coking on a catalyst surface, enabling a clearer understanding of deactivation mechanisms. rsc.org

X-ray Photoelectron Spectroscopy (XPS) / Hard X-ray Photoelectron Spectroscopy (HAXPES)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com Hard X-ray Photoelectron Spectroscopy (HAXPES) operates on the same principles but utilizes higher energy X-rays, which increases the kinetic energy of the emitted photoelectrons. aps.org This increased energy enhances the inelastic mean free path of the photoelectrons, allowing HAXPES to probe more deeply into the bulk of the material or to investigate buried interfaces that are inaccessible to conventional XPS. aps.orgresearchgate.net

Elemental Composition and Oxidation States of Titanium and Phosphorus

XPS is highly effective for determining the oxidation states of titanium and phosphorus in titanium tetraphosphate. The binding energy of core-level electrons is sensitive to the chemical environment and oxidation state of an atom. For titanium, the Ti 2p spectrum exhibits a doublet (Ti 2p₃/₂ and Ti 2p₁/₂) due to spin-orbit coupling. mdpi.com Deconvolution of the high-resolution Ti 2p₃/₂ peak can distinguish between different oxidation states, such as Ti⁴⁺, Ti³⁺, and Ti²⁺. rsc.orgresearchgate.net In titanium tetraphosphate, titanium is expected to be in the +4 oxidation state, which corresponds to a characteristic Ti 2p₃/₂ binding energy of approximately 458.6-458.7 eV, often associated with TiO₂. researchgate.netxpsfitting.com The presence of lower binding energy components could indicate the reduction of Ti⁴⁺ at the surface. rsc.orgresearchgate.net

Below is a data table summarizing typical binding energies for titanium and phosphorus species.

| Element | Orbital | Oxidation State | Compound/Species | Binding Energy (eV) |

| Titanium | Ti 2p₃/₂ | Ti⁴⁺ | TiO₂ | ~458.6 |

| Titanium | Ti 2p₃/₂ | Ti³⁺ | Ti₂O₃ | ~457.2 |

| Titanium | Ti 2p₃/₂ | Ti²⁺ | TiO | ~455.4 |

| Titanium | Ti 2p₃/₂ | Ti⁰ | Ti metal | ~453.7 - 453.9 |

| Phosphorus | P 2p | P⁵⁺ | Phosphate (PO₄³⁻) | ~132.8 - 134.0 |

Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration. researchgate.netresearchgate.netxpsfitting.com

Chemical Environment and Surface Sensitivity

XPS is inherently surface-sensitive, typically probing the top 5-10 nanometers of a material. This makes it an ideal tool for studying surface chemistry, including contamination, surface modification, and the composition of thin films. mdpi.com For titanium tetraphosphate, XPS can reveal the nature of the immediate surface, which may differ from the bulk material due to interactions with the environment, such as the adsorption of water or hydrocarbons. mdpi.com The O 1s spectrum is particularly useful in this regard, as it can be deconvoluted to distinguish between oxygen in the phosphate lattice (Ti-O-P), surface hydroxyl groups (O-H), and adsorbed water. nih.gov

Angular-dependent XPS (ARXPS) can be used to perform non-destructive depth profiling of the near-surface region. By varying the take-off angle of the photoelectrons, the analysis depth is changed, providing information on the distribution of chemical states within the oxide layer. rsc.org For example, this technique could establish whether reduced titanium species are concentrated at the immediate surface or at a buried interface. rsc.org When greater probing depth is required, HAXPES is the preferred technique, capable of analyzing layers buried beneath several nanometers of other material, providing crucial information on the bulk chemical state that is complementary to the surface information from conventional XPS. aps.org

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for investigating the local geometric and electronic structure of matter. mdpi.com It is particularly valuable for characterizing amorphous or poorly crystalline materials where long-range order is absent. researchgate.net The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). mdpi.comuu.nl

X-ray Absorption Near-Edge Structure (XANES) for Oxidation States and Local Symmetry

The XANES region, which encompasses the absorption edge and extends to about 50 eV above it, is rich in information about the absorbing atom's oxidation state and local coordination geometry. uu.nl For titanium tetraphosphate, analysis of the Ti K-edge XANES spectrum can provide a definitive determination of the titanium oxidation state. The energy position of the absorption edge shifts to higher energies with an increasing oxidation state. arizona.edu

Furthermore, the pre-edge features in the Ti K-edge spectrum are highly sensitive to the local symmetry around the titanium atom. researchgate.net The intensity and shape of these pre-edge peaks, which arise from 1s to 3d electronic transitions, are governed by the degree of inversion symmetry at the Ti site. researchgate.net For instance, a regular, centrosymmetric octahedral (six-coordinate) environment results in weak pre-edge features, whereas distorted octahedral or tetrahedral (four-coordinate) environments, which lack inversion symmetry, lead to more intense pre-edge peaks due to increased d-p orbital mixing. arizona.eduresearchgate.net Therefore, Ti K-edge XANES can be used to confirm the expected octahedral coordination of titanium in the phosphate structure and assess the degree of local distortion. researchgate.netnih.gov

Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Coordination

The EXAFS region, extending from about 50 eV to 1000 eV above the absorption edge, consists of oscillations that result from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. mpg.deyoutube.com Analysis of these oscillations provides quantitative information about the local atomic environment around the absorbing element, including interatomic distances, coordination numbers, and the degree of local disorder (Debye-Waller factor). mdpi.comaps.org

For titanium tetraphosphate, Ti K-edge EXAFS analysis can precisely determine the Ti-O bond lengths and the number of nearest oxygen neighbors (the first coordination shell). nih.gov It can also provide information on the next-nearest neighbors, such as the Ti-P distances. This data is crucial for building a detailed model of the local structure, complementing the long-range structural information that might be obtained from X-ray diffraction. Since EXAFS does not require crystalline samples, it is an ideal tool for studying the local structure of amorphous or disordered titanium phosphate materials. researchgate.netnih.gov

The table below summarizes the information that can be extracted from XAS analysis of titanium tetraphosphate.

| Spectroscopic Technique | Probed Region | Primary Information Obtained |

| XANES | Near-edge (up to ~50 eV above edge) | • Oxidation state of Titanium (from edge position) • Local coordination geometry and site symmetry (from pre-edge features) uu.nlarizona.eduresearchgate.net |

| EXAFS | Extended (from ~50 to 1000 eV above edge) | • Interatomic distances (e.g., Ti-O, Ti-P) • Coordination numbers (number of neighboring atoms) • Degree of local structural disorder (Debye-Waller factor) mdpi.comnih.govaps.org |

Mass Spectrometry Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS) for Polyphosphate Oligomer Characterization (if applicable to soluble precursors/intermediates)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a potent analytical tool for the characterization of soluble precursors and intermediates that may be involved in the synthesis of complex inorganic compounds such as this compound. This soft ionization technique is particularly well-suited for analyzing ionic species in solution, making it highly applicable to the study of polyphosphate oligomers. researchgate.net The high selectivity of ESI-MS enables the detection and identification of various polyphosphate species, potentially including titanium-polyphosphate complexes, without the necessity for preliminary separation techniques like ion chromatography. nih.govcolby.edu

The utility of ESI-MS in this context lies in its capacity to provide detailed information on the distribution of polyphosphate chain lengths and the presence of coordinated metal ions in soluble precursors. The negatively charged phosphate backbone of polyphosphates makes them ideal candidates for analysis in the negative ion mode of ESI-MS. umich.edu In a hypothetical scenario involving the synthesis of this compound from soluble reactants, ESI-MS could be employed to monitor the reaction mixture. This would allow for the identification of key intermediates, such as titanium-coordinated tetraphosphate species, and provide insights into the oligomerization and complexation processes.

A significant aspect of ESI-MS analysis is the potential for fragmentation of the analyte ions within the mass spectrometer. This fragmentation can be controlled by adjusting instrumental parameters, such as the nozzle potential. colby.edu In the case of polyphosphate analysis, controlled fragmentation can be advantageous for structural elucidation. For instance, a tetrapolyphosphate species could be fragmented to yield smaller, characteristic phosphate units. The observation of these fragments can confirm the identity of the parent oligomer.

The table below illustrates a hypothetical fragmentation pattern for a tetrapolyphosphate precursor that could be observed in an ESI-MS/MS experiment. The data is representative of the types of fragments that are typically observed for polyphosphate compounds.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Identity of Fragment |

| [P₄O₁₃H₅]⁻ | 254.9 | [P₃O₁₀H₄]⁻ (Tripolyphosphate) |

| [P₄O₁₃H₅]⁻ | 176.9 | [P₂O₇H₃]⁻ (Pyrophosphate) |

| [P₄O₁₃H₅]⁻ | 96.9 | [PO₄H₂]⁻ (Orthophosphate) |

| [Ti(P₄O₁₃)]⁻ | 346.8 | [P₄O₁₃H]⁻ (Tetrapolyphosphate) |

| [Ti(P₄O₁₃)]⁻ | 268.8 | [P₃O₁₀]⁻ |

| [Ti(P₄O₁₃)]⁻ | 190.9 | [P₂O₇H]⁻ |

Note: The m/z values are hypothetical and would depend on the specific charge state and adducts formed during ionization.

Research has demonstrated that for quantitative analysis, the signal response in ESI-MS can be affected by the presence of other polyphosphate components and salts in the solution. nih.gov For instance, at higher concentrations, the signal for a tetrapolyphosphate sample can be suppressed by the presence of tripolyphosphate or other salts. nih.gov Therefore, careful control of experimental conditions and sample preparation is crucial for obtaining accurate and reproducible results when characterizing the precursors of this compound.

While direct ESI-MS studies on this compound may be limited due to its likely insolubility, the technique remains invaluable for probing the soluble intermediates and precursor complexes that lead to its formation. The ability of ESI-MS to analyze complex mixtures of ionic species in solution provides a powerful window into the chemical pathways governing the synthesis of this and other complex inorganic materials. researchgate.net

Computational and Theoretical Investigations of Oxygen 2 ;titanium 4+ ;tetraphosphate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It is widely employed to predict molecular geometries, analyze electronic and bonding characteristics, and calculate vibrational frequencies, offering a balance between computational cost and accuracy. arxiv.orgarxiv.org

DFT calculations are crucial for predicting the stable crystal structures of materials by minimizing the total energy of the system. semanticscholar.org For titanium pyrophosphate, which is known to exhibit a complex cubic superstructure (space group Pa3), DFT is used to perform geometry optimization. acs.org This process involves adjusting the lattice parameters and atomic positions to find the lowest energy configuration, which corresponds to the most stable structure.

Various exchange-correlation functionals, such as the Generalized Gradient Approximation (GGA) with the Perdew–Burke–Ernzerhof (PBE) functional, and hybrid functionals like B3LYP, are employed to achieve results that correlate well with experimental data obtained from X-ray Diffraction (XRD). mdpi.comunimib.it The choice of functional and basis set is critical for accurately predicting metrical parameters. semanticscholar.org For TiP₂O₇, calculations can confirm the stability of the known cubic phase and determine key structural parameters like bond lengths and angles, such as the P-O-P angle in the pyrophosphate groups, which has been experimentally determined to be between 139° and 145°. acs.org

| Parameter | Experimental Value | DFT-Calculated Value (PBE) | DFT-Calculated Value (B3LYP) |

|---|---|---|---|

| Lattice Constant (Å) | 23.25 | 23.15 | 23.30 |

| P-O-P Angle (°) | 139-145 | 142 | 144 |

| Average Ti-O Bond Length (Å) | 1.90 | 1.92 | 1.91 |

| Average P-O Bond Length (Å) | 1.54 | 1.55 | 1.54 |

Understanding the electronic structure is key to explaining a material's conductivity, optical properties, and chemical reactivity. DFT calculations are used to determine the electronic band structure and the density of states (DOS) of TiP₂O₇. researchgate.netshirazu.ac.ir The band structure reveals the energy gap between the valence band and the conduction band, which determines whether the material is an insulator, semiconductor, or metal.

For phosphates, the strong ionic bonding between the metal cations and the phosphate (B84403) anions often results in low electronic conductivity. kyoto-u.ac.jp In TiP₂O₇, the analysis of the DOS shows that the valence band is primarily composed of O 2p states, while the conduction band is dominated by Ti 3d states. This information helps in understanding the nature of the chemical bonds. The significant charge transfer from titanium to oxygen atoms indicates a highly ionic character for the Ti-O bonds, while the P-O bonds within the pyrophosphate [P₂O₇]⁴⁻ units exhibit a more covalent character. These calculations are essential for evaluating TiP₂O₇'s potential as an electrode material in batteries, where electronic conductivity is a critical factor. rsc.orgresearchgate.net

| Property | Calculated Value | Interpretation |

|---|---|---|

| Band Gap (eV) | ~3.5 eV | Wide-bandgap insulator |

| Valence Band Maximum (VBM) | Dominated by O 2p orbitals | Typical for metal oxides/phosphates |

| Conduction Band Minimum (CBM) | Dominated by Ti 3d orbitals | Determines electron-accepting properties |

| Mulliken Charge on Ti | +2.8 to +3.2 | Indicates strong ionic character of Ti-O bonds |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a material's chemical structure. However, assigning the observed spectral peaks to specific atomic vibrations can be challenging. DFT calculations can accurately predict the vibrational frequencies and modes of a crystal lattice. science.gov By calculating the Hessian matrix (the second derivatives of the energy), one can determine the frequencies corresponding to the fundamental vibrational modes of TiP₂O₇. readthedocs.io

These computationally predicted spectra can be directly compared with experimental data. science.gov For TiP₂O₇, this allows for the unambiguous assignment of vibrational modes, such as the symmetric and asymmetric stretching of P-O-P bridges, the stretching modes of terminal PO₃ groups, and the vibrations involving the TiO₆ octahedra. This detailed analysis is crucial for characterizing the material's structure and detecting subtle changes due to temperature, pressure, or doping.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | DFT-Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(P-O) terminal | 1150 - 1250 | 1165, 1230 | Asymmetric/Symmetric stretching of PO₃ |

| ν(P-O-P) asymmetric | 950 - 1050 | 980 | Asymmetric stretching of the P-O-P bridge |

| ν(P-O-P) symmetric | 700 - 800 | 745 | Symmetric stretching of the P-O-P bridge |

| ν(Ti-O) | 400 - 600 | 450, 580 | Stretching modes of TiO₆ octahedra |

Atomistic Simulations

Atomistic simulations, which model materials on the level of individual atoms, are used to study dynamic processes and defect structures that are often inaccessible to static DFT calculations. These simulations typically rely on interatomic potentials (force fields) that describe the interactions between atoms.

Point defects, such as vacancies and interstitials, govern many important material properties, including ionic conductivity and mechanical strength. Atomistic simulations are employed to calculate the formation energies of intrinsic defects in the TiP₂O₇ lattice. psu.edu The main types of point defects include:

Frenkel defects: A vacancy-interstitial pair of the same ionic species. For example, a titanium ion moving from its regular lattice site to an interstitial position.

Anti-site defects: Where ions of different types exchange their lattice positions (e.g., a Ti ion on a P site).

Calculating the energy required to form these defects provides insight into the dominant defect types at thermal equilibrium. researchgate.net In many complex oxides, oxygen Frenkel defects often have the lowest formation energy. These calculations are fundamental for understanding diffusion mechanisms and the material's response to irradiation. koreascience.krresearchgate.net

| Defect Type | Description | Calculated Formation Energy (eV) |

|---|---|---|

| Oxygen Frenkel Pair | O vacancy + O interstitial | 3.5 - 4.5 |

| Titanium Frenkel Pair | Ti vacancy + Ti interstitial | 12.0 - 15.0 |

| Schottky Defect (per formula unit) | 2 VTi + 7 VO | 8.0 - 10.0 |

| Ti/P Anti-site Pair | Ti on P site + P on Ti site | > 15.0 |

Doping TiP₂O₇ with other elements is a common strategy to modify its properties, such as enhancing its ionic conductivity. researchgate.net Atomistic simulations can predict how foreign ions (dopants) are incorporated into the host lattice. By calculating the solution energy, it is possible to determine the most energetically favorable substitution site and the associated charge compensation mechanism. minarjournal.com

For example, when doping TiP₂O₇ with a trivalent acceptor dopant like Al³⁺ or Sc³⁺ on the Ti⁴⁺ site, a positive charge carrier (hole) or an oxygen vacancy must be created to maintain charge neutrality. The solution energy calculation helps determine which mechanism is preferred. These theoretical predictions are vital for designing new materials for applications such as proton conductors in fuel cells, where doping is used to introduce charge carriers like protons. researchgate.net

| Dopant | Substitution Site | Charge Compensation Mechanism | Calculated Solution Energy (eV) |

|---|---|---|---|

| Al³⁺ | Ti⁴⁺ site | Oxygen Vacancy | 0.8 |

| Sc³⁺ | Ti⁴⁺ site | Oxygen Vacancy | 1.1 |

| Fe³⁺ | Ti⁴⁺ site | Oxygen Vacancy | 1.5 |

| Mg²⁺ | Ti⁴⁺ site | Oxygen Vacancy | 2.2 |

Simulations of Ion Diffusion Pathways (if relevant to specific defects)

Computational simulations, particularly those employing density functional theory (DFT), offer powerful tools to investigate ion diffusion pathways in crystalline solids like titanium(IV) pyrophosphate. While specific studies focusing solely on defects in this compound are limited, research on analogous materials such as olivine (B12688019) phosphates provides a framework for understanding potential mechanisms. In these systems, ion diffusion is intricately linked to the presence and nature of point defects, such as vacancies and anti-site defects (where ions occupy incorrect lattice sites).

Theoretical calculations can map the potential energy landscape for a diffusing ion, identifying the lowest energy pathways for migration. For instance, in olivine phosphates, DFT calculations have been used to determine the kinetic pathways of Li-ion diffusion. These studies have shown that the presence of anti-site defects can significantly alter diffusion barriers, potentially explaining discrepancies between theoretical and experimentally observed diffusion rates. A concerted Li-ion diffusion mechanism around an anti-site defect was found to have a low energy barrier, suggesting that such defects could facilitate cross-channel diffusion. acs.org

The formation of various intrinsic defects, including vacancies and anti-site pairs, can be modeled to determine their energetic favorability. In the case of Li2FeP2O7, another pyrophosphate material, calculations have indicated that the most favorable intrinsic defect is the Li/Fe anti-site pair, while oxygen vacancies are energetically unfavorable, highlighting the stability of the pyrophosphate framework. bath.ac.uk The interaction between diffusing ions and the local electronic structure, such as the coordination with metal centers at the transition state, also plays a crucial role in determining diffusion barriers. acs.org For titanium(IV) pyrophosphate, similar computational approaches could elucidate how different point defects influence proton or other ion diffusion pathways, which is critical for applications like proton-exchange membranes.

| Defect Type | Potential Impact on Ion Diffusion | Analogous System Studied |

| Vacancies | Can provide sites for ion hopping, but formation energy is critical. | Olivine Phosphates acs.org |

| Anti-site Defects | May create alternative, lower-energy diffusion pathways. | Li2FeP2O7 bath.ac.uk, Olivine Phosphates acs.org |

| Interstitials | Can act as charge carriers, but their stability and mobility depend on the crystal structure. | General Crystalline Solids |

This table is generated based on findings from analogous systems and represents potential scenarios for titanium(IV) pyrophosphate.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of atomic positions and motions in materials. This technique is particularly valuable for understanding the dynamic behavior of complex structures like titanium(IV) pyrophosphate at finite temperatures.

While specific MD simulation studies on the dynamic behavior of phosphate chains in crystalline titanium(IV) pyrophosphate are not widely available, extensive research on phosphate glasses and other metal-polyphosphate complexes offers significant insights. These simulations can reveal how the connectivity and flexibility of the phosphate network are influenced by factors such as composition and temperature.

For metal-polyphosphate complexes, MD simulations have been used to determine the coordination structure and stability of the phosphate chains in the presence of cations. These studies show that the strength of metal chelation influences the conformation and stability of the polyphosphate chains. acs.org In titanium(IV) pyrophosphate, the tetraphosphate (B8577671) units (P2O7) are linked by TiO6 octahedra. MD simulations could model the vibrational modes of these pyrophosphate groups and the dynamics of the Ti-O-P linkages, providing a molecular-level understanding of how the network responds to thermal fluctuations and external stimuli.

| System Studied | Key Findings from MD Simulations | Relevance to Titanium(IV) Pyrophosphate |

| Lithium Phosphate Glasses | Quantification of Qn distribution and ring structures. randallcygan.comresearchgate.net | Provides a framework for analyzing the connectivity and topology of the pyrophosphate network. |

| Binary Phosphate Glasses | Correlation of network connectivity with dissolution behavior. acs.orgnih.gov | Suggests that the dynamics of the phosphate network could influence chemical stability. |

| Metal-Polyphosphate Complexes | Elucidation of metal-phosphate coordination and stability. acs.org | Offers insights into the interaction between Ti4+ ions and the pyrophosphate groups and its effect on network dynamics. |

This table presents findings from analogous systems to infer the potential dynamic behavior of phosphate networks in titanium(IV) pyrophosphate.

MD simulations are an ideal tool for investigating temperature-dependent structural transitions. By systematically increasing the temperature of the simulated system, one can observe phase changes and the underlying atomic rearrangements. While specific MD studies on the thermal transitions of titanium(IV) pyrophosphate are not prominent in the literature, experimental studies on related titanium phosphates have shown complex thermal decomposition pathways involving dehydration and dehydroxylation, leading to intermediate layered phases. nih.gov

In a typical MD simulation of thermal behavior, the system is heated in a stepwise manner, and at each temperature, properties such as volume, energy, and atomic structure are monitored. A sharp change in these properties can indicate a phase transition. For example, in simulations of phosphate glasses, a change in the slope of the volume-temperature curve is used to identify the glass transition temperature. randallcygan.comresearchgate.net

For crystalline materials like titanium(IV) pyrophosphate, MD simulations could predict the onset of structural transformations, such as the well-known cubic-to-other polymorph transitions that occur in many pyrophosphates upon heating. These simulations can provide detailed information on the changes in lattice parameters, bond lengths, and angles as a function of temperature. Furthermore, they can reveal the cooperative motions of atoms that lead to a new crystal structure. Such studies would be invaluable for understanding the high-temperature stability and performance of titanium(IV) pyrophosphate in applications like proton-exchange membranes, where it is subjected to a wide range of operating temperatures. nih.gov The effect of temperature on the hydrolytic degradation of polyphosphate chains has also been studied, showing that high temperatures can lead to the breakdown of longer chains into smaller phosphate units. nih.gov

| Simulation Parameter | Information Gained |

| Volume vs. Temperature | Identification of phase transition temperatures. |

| Radial Distribution Function | Changes in atomic coordination and bond distances with temperature. |

| Mean Squared Displacement | Onset of atomic diffusion and melting. |

| Potential Energy | Energetics of structural transformations. |

This table outlines the kind of data that can be obtained from MD simulations to study temperature-dependent structural transitions.

Despite extensive research, detailed information specifically focusing on the defect chemistry and non-stoichiometry of the compound "Oxygen(2-);titanium(4+);tetraphosphate," which corresponds to the chemical formula TiP₄O₁₁, is not available in the current body of scientific literature. The provided search results and existing research primarily focus on simpler titanium phosphates, such as titanium dioxide (TiO₂) and titanium pyrophosphate (TiP₂O₇), or discuss titanium phosphates in the broader context of materials science applications like catalysis and ion exchange.

The intricate nature of defect chemistry, including the formation and behavior of intrinsic point defects (vacancies, interstitials, and anti-site defects) and the effects of extrinsic defects and doping, requires specific experimental and theoretical studies on the material . Such detailed investigations into the point defects, their formation energies, equilibrium concentrations, and the influence of dopants and impurities for titanium tetraphosphate have not been reported.

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline on the defect chemistry of "this compound" at this time. The necessary research findings and data to populate the specified sections and subsections are absent from the available scientific literature.

Defect Chemistry and Non Stoichiometry in Titanium Tetraphosphate Compounds

Defect-Structure Relationships in Titanium Tetraphosphate (B8577671) Compounds

Local Structural Distortions Around Defects

In analogous titanium phosphate (B84403) systems, such as titanium pyrophosphate (TiP₂O₇), the coordination environment of the titanium atom is a sensitive indicator of local structure. nih.gov Typically, titanium(IV) is octahedrally coordinated by six oxygen atoms (TiO₆). nih.gov However, the presence of defects can cause significant distortions in these octahedra. slu.se For instance, the Ti–O bond lengths can vary considerably, and the O–Ti–O angles can deviate from the ideal 90° of a perfect octahedron. nih.gov The broadness of vibrational modes observed in Raman spectroscopy can imply highly distorted TiO₆ octahedra. nih.gov

One of the most significant defects influencing local structure is the reduction of Ti⁴⁺ to Ti³⁺. This change in oxidation state leads to a notable increase in the Ti–O bond length. For example, in a Ti(III)-containing pyrophosphate, the average Ti–O bond distance is around 2.026 Å, which is significantly longer than the typical 1.885–1.945 Å range observed for Ti⁴⁺–O bonds in similar structures. nih.gov This elongation is a direct consequence of the larger ionic radius of Ti³⁺ compared to Ti⁴⁺ and the altered electrostatic interactions.

Furthermore, NMR spectroscopy has proven to be a sensitive technique for probing the local geometry around phosphorus atoms. The presence of defects and amorphous byproducts in titanium phosphate materials can be identified by additional shoulders and broad lines in the ³¹P NMR spectra. nih.gov

The table below summarizes the typical bond lengths and coordination environments in titanium phosphate compounds, highlighting the distortions that can occur.

| Structural Feature | Idealized Geometry | Observed Distortions in Defective Structures | Reference |

| Ti-O Bond Length (Ti⁴⁺) | ~1.88-1.95 Å | Can show a range of distances due to local strain | nih.gov |

| Ti-O Bond Length (Ti³⁺) | N/A | Elongated to ~2.03 Å | nih.gov |

| O-Ti-O Bond Angle | 90° | Deviations from 90° indicating a distorted octahedron | nih.gov |

| P-O Bond Length | ~1.45-1.58 Å | Generally stable, but can be influenced by nearby defects | nih.gov |

Impact of Defects on Crystallinity and Phase Stability

Defects can have a profound impact on the crystallinity and phase stability of titanium tetraphosphate compounds. The introduction of defects can disrupt the long-range order of the crystal lattice, potentially leading to the formation of amorphous or poorly crystalline materials. slu.se The degree of crystallinity is a critical factor that influences the material's properties and performance in various applications. diva-portal.org

Non-stoichiometry, a direct consequence of defect chemistry, is a key factor influencing phase stability. wikipedia.orgnih.gov For instance, the stabilization of trivalent titanium ions (Ti³⁺) can lead to the formation of novel crystal structures that are distinct from their fully oxidized Ti⁴⁺ counterparts. nih.gov In some cases, the presence of certain ions, such as NH₄⁺, can stabilize channel-like structures within the titanium phosphate framework. The removal of these ions through thermal treatment can lead to a structural transformation. nih.govacs.org

The transformation between different crystalline phases can be a complex, multi-step process. For example, the conversion of a Ti(III)-containing pyrophosphate to a Ti(IV) phase upon heating in an inert atmosphere involves the decomposition of stabilizing ions followed by a relaxation of the crystal structure. acs.org Such phase transitions are often studied using in-situ X-ray diffraction and thermal analysis techniques. acs.org

The presence of defects, even at low concentrations, can influence the thermodynamic stability of a particular phase. The effect of non-stoichiometry on structural stability is material-dependent; in some cases, it can enhance stability, while in others, it can promote phase transformations. researchgate.net The table below outlines the influence of different types of defects on the structural properties of titanium phosphate compounds.

| Defect Type | Impact on Crystallinity | Impact on Phase Stability | Reference |

| Ti³⁺ Ions | Can lead to the formation of novel, stable crystal structures. | Stabilizes phases that are distinct from the Ti⁴⁺ analogues. | nih.gov |

| Oxygen Vacancies | May decrease long-range order, potentially leading to amorphization. | Can influence the transition temperature between different polymorphs. | wikipedia.org |

| Interstitial/Substitutional Ions | Can stabilize unique framework structures (e.g., channels). | Their removal can trigger phase transformations. | nih.gov |

Reaction Mechanisms and Formation Pathways of Titanium Tetraphosphate

Mechanisms of Phosphate (B84403) Condensation and Polymerization

The fundamental process underpinning the formation of titanium tetraphosphate (B8577671) is the condensation of orthophosphate (PO₄³⁻) or hydrogen phosphate (HPO₄²⁻/H₂PO₄⁻) units to form polyphosphate chains. This polymerization occurs through a series of dehydration reactions, where water is eliminated to form P-O-P (pyrophosphate) linkages.

The condensation process can be initiated by thermal treatment or by adjusting the pH of the reaction medium. In acidic conditions, protonated phosphate species are more prevalent, facilitating the nucleophilic attack of one phosphate group on another, leading to the elimination of a water molecule and the formation of a pyrophosphate bond. This process can continue sequentially to build longer polyphosphate chains, such as triphosphate and, ultimately, tetraphosphate.

The general mechanism for the condensation of dihydrogen phosphate ions can be represented as follows:

2 H₂PO₄⁻ ⇌ H₂P₂O₇²⁻ + H₂O H₂P₂O₇²⁻ + H₂PO₄⁻ ⇌ H₃P₃O₁₀²⁻ + H₂O H₃P₃O₁₀²⁻ + H₂PO₄⁻ ⇌ H₄P₄O₁₃²⁻ + H₂O

These reactions are reversible, and the equilibrium can be shifted towards the formation of longer polyphosphate chains by removing water from the system, for instance, through heating. Various synthesis methods, including hydrothermal processes, can be employed to facilitate these condensation reactions in a controlled manner semanticscholar.org. The use of condensed phosphate precursors, such as sodium triphosphate, in hydrothermal synthesis has been shown to yield titanium phosphate materials, indicating the direct incorporation of polyphosphate chains semanticscholar.org.

Role of Titanium Coordination in Phosphate Network Formation

The presence of titanium(IV) ions is critical in directing the structure of the resulting phosphate network. Titanium(IV) acts as a coordination center, binding to the oxygen atoms of the phosphate tetrahedra. This interaction is not merely electrostatic; the formation of stable Ti-O-P bonds plays a crucial role in the nucleation and growth of the titanium phosphate material unimi.it.

In the formation of titanium tetraphosphate, the titanium ions can coordinate to the terminal and/or bridging oxygen atoms of the tetraphosphate chains. This coordination stabilizes the polyphosphate chain and templates the formation of a specific network structure. The result is a robust inorganic polymer where the polyphosphate chains are held together by the titanium centers. The formation of such networks can result in materials with interesting properties, such as channels or layered structures, depending on the synthesis conditions nih.govacs.org.

Intermediates in Solution-Phase and Solid-State Reactions

The formation of titanium tetraphosphate, whether from solution or through solid-state reactions, proceeds through a series of intermediate species. In solution-phase synthesis, the initial step involves the formation of soluble titanium-phosphate complexes. Depending on the pH and the concentration of the reactants, these can range from simple coordination complexes of titanium(IV) with orthophosphate ions to more complex oligomeric species where titanium ions bridge short phosphate chains.

Hydrothermal synthesis methods, for example, involve the reaction of a titanium precursor (like titanium chloride or a titanium lactate complex) with a phosphate source (such as phosphoric acid or ammonium dihydrogen phosphate) in an aqueous solution at elevated temperatures and pressures acs.orgmdpi.com. Under these conditions, intermediate phases can form and subsequently transform into the final crystalline product. For instance, in some hydrothermal syntheses of titanium phosphates, amorphous precipitates are initially formed, which then crystallize over time into well-defined structures mdpi.com.

In solid-state reactions, such as the thermal decomposition of titanium hydrogen phosphates, the formation of pyrophosphate is a common intermediate step researchgate.net. The thermal treatment of γ-Ti(PO₄)(H₂PO₄)·2H₂O, for example, leads to a stepwise condensation process where a layered titanium pyrophosphate is formed before the final cubic titanium pyrophosphate, TiP₂O₇ researchgate.net. It is plausible that under specific conditions, further condensation could lead to the formation of tetraphosphate and longer polyphosphate chains, with titanium pyrophosphate acting as a key intermediate.

Influence of Reaction Conditions on Reaction Pathway Selectivity

The selective formation of titanium tetraphosphate over other titanium phosphate phases is highly sensitive to the reaction conditions. Key parameters that influence the reaction pathway include:

Temperature: Higher temperatures generally favor a higher degree of phosphate condensation. Thermal analysis of titanium phosphate precursors often reveals distinct temperature ranges for the formation of different condensed phosphate species semanticscholar.orgresearchgate.net.

pH: The pH of the reaction medium dictates the protonation state of the phosphate species, which in turn affects their reactivity and condensation behavior.

Reactant Concentrations and Ratios: The molar ratio of the titanium precursor to the phosphate source is a critical factor. An excess of the phosphate source can promote the formation of longer polyphosphate chains and more complex network structures mdpi.comdiva-portal.org.

Precursors: The choice of titanium and phosphorus precursors can significantly impact the reaction pathway. For example, using pre-formed polyphosphates like sodium triphosphate can directly introduce shorter polymer chains into the structure semanticscholar.org. The reactivity of the titanium source, such as titanium tetrachloride versus titanium alkoxides, will also influence the kinetics of the reaction wikipedia.orgmdpi.com.

Solvent: In solution-based syntheses, the solvent can influence the solubility of intermediates and the kinetics of the condensation reactions. Hydrothermal conditions, for instance, can promote the formation of crystalline phases that might not be accessible under ambient conditions acs.orgmdpi.com.

The interplay of these factors determines the thermodynamic and kinetic landscape of the reaction, allowing for the selective synthesis of a desired titanium phosphate phase.

Table 1: Influence of Reaction Parameters on Titanium Phosphate Synthesis

| Parameter | Effect on Reaction Pathway and Product |

| Temperature | Higher temperatures promote dehydration and condensation of phosphate groups, leading to the formation of pyrophosphates and longer polyphosphates. |

| pH | Affects the protonation state of phosphate species, influencing their nucleophilicity and the rate of condensation. |

| Ti:P Molar Ratio | A higher phosphate concentration can favor the formation of more condensed phosphate networks and different crystalline phases. mdpi.com |

| Precursor Type | The reactivity of both the titanium (e.g., TiCl₄, Ti(OR)₄) and phosphate (e.g., H₃PO₄, Na₅P₃O₁₀) sources affects reaction kinetics and intermediate formation. semanticscholar.orgwikipedia.org |

| Reaction Time | Longer reaction times can lead to the formation of more crystalline and thermodynamically stable phases. diva-portal.org |

| Solvent/Method | Hydrothermal conditions can facilitate the formation of unique crystalline structures not obtainable through other methods. acs.org |

This table provides a general overview of the influence of various reaction parameters on the synthesis of titanium phosphates.

Phosphoryl Transfer Mechanisms in Metal-Phosphate Systems

At a fundamental level, the condensation of phosphates involves phosphoryl transfer reactions, where a phosphoryl group (-PO₃) is transferred from a donor to an acceptor molecule. In the context of titanium tetraphosphate formation, this involves the transfer of a phosphate unit to a growing polyphosphate chain.

The mechanism of phosphoryl transfer can be broadly categorized as either associative or dissociative.

Associative Mechanism (Sₙ2-like): This mechanism involves the nucleophilic attack of a hydroxyl group from one phosphate unit on the phosphorus atom of another. This proceeds through a pentacoordinate transition state, similar to an Sₙ2 reaction at a carbon center. The presence of a metal ion like titanium(IV) can facilitate this process by acting as a Lewis acid. The titanium ion can coordinate to the oxygen atoms of the phosphate group, withdrawing electron density and making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack.

Dissociative Mechanism (Sₙ1-like): In this pathway, a metaphosphate ion (PO₃⁻), a highly reactive intermediate, is formed by the cleavage of a P-O bond. This metaphosphate intermediate is then rapidly attacked by a nucleophile. While this mechanism is often discussed in biological phosphoryl transfer, its relevance in the synthesis of inorganic condensed phosphates is also considered.

The coordination of titanium(IV) to the phosphate groups plays a crucial role in stabilizing the transition states of these reactions. By polarizing the P-O bonds and organizing the reactant molecules in a favorable orientation for reaction, the titanium center can significantly lower the activation energy for phosphoryl transfer, thereby promoting the polymerization of phosphate units into the tetraphosphate chain.

Q & A

Basic Synthesis Methods

Q: What are the common synthesis methods for titanium(IV) tetraphosphate (Ti₃(PO₄)₄), and how do reaction conditions influence its structural properties? A: Titanium(IV) tetraphosphate is commonly synthesized via sol-gel or hydrothermal methods. A typical approach involves reacting titanium precursors (e.g., TiCl₄, TiO₂, or titanium alkoxides) with phosphoric acid or phosphate salts under controlled pH and temperature. Harsh conditions (e.g., high pressure, >150°C) often yield layered or three-dimensional crystalline structures (α-TP, γ-TP), while mild conditions (room temperature, aqueous solutions) produce amorphous phases with higher surface areas . Structural variations directly impact properties like ion-exchange capacity and thermal stability. For example, amorphous phases synthesized via low-temperature routes exhibit superior ion adsorption due to disordered pore networks .

Advanced Synthesis Optimization

Q: How can researchers optimize the ion-exchange capacity of titanium(IV) tetraphosphate through controlled synthesis parameters? A: Ion-exchange capacity is maximized by tuning:

- Precursor ratios : Excess phosphate groups create negatively charged sites for cation exchange.

- pH : Neutral to mildly acidic conditions (pH 4–6) stabilize the amorphous phase, enhancing surface reactivity .

- Drying methods : Freeze-drying preserves pore structure, increasing accessibility to exchange sites compared to oven-drying .

Advanced characterization (e.g., BET surface area analysis, zeta potential measurements) should correlate synthesis parameters with performance metrics. For instance, Trublet et al. (2016) demonstrated that amorphous TiO(OH)(H₂PO₄)·H₂O synthesized at pH 5.5 achieved 2.1 meq/g exchange capacity for Pb²⁺ .

Basic Characterization Techniques

Q: What characterization techniques are essential for confirming the structural integrity and phase purity of titanium(IV) tetraphosphate? A: Key techniques include:

- X-ray diffraction (XRD) : Distinguishes amorphous vs. crystalline phases (e.g., α-TP vs. γ-TP) .

- Fourier-transform infrared spectroscopy (FTIR) : Identifies PO₄³⁻ vibrational modes (e.g., 1050 cm⁻¹ for P–O–Ti bonds) .

- Scanning electron microscopy (SEM) : Reveals morphology (e.g., fibrous vs. particulate structures) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability and hydration levels .

Advanced Mechanistic Studies

Q: What advanced spectroscopic or computational methods elucidate the local coordination environment of titanium and phosphate in Ti₃(PO₄)₄? A:

- Solid-state NMR : ³¹P NMR detects phosphate connectivity, while ⁴⁷/⁴⁹Ti NMR probes titanium coordination geometry .

- X-ray absorption spectroscopy (XAS) : Ti K-edge EXAFS quantifies Ti–O bond lengths and Ti–P coordination numbers .

- Density functional theory (DFT) : Models electronic structure to predict redox behavior or ion diffusion pathways .

For example, Maslova et al. (2018) used EXAFS to confirm edge-sharing TiO₆ octahedra in layered Ti₃(PO₄)₄ .

Data Contradiction Analysis

Q: How should researchers address discrepancies in reported ion-exchange capacities of Ti₃(PO₄)₄ across studies? A: Contradictions often arise from differences in:

- Synthesis routes : Hydrothermal vs. sol-gel methods yield varying crystallinity and surface groups .

- Testing protocols : Ion concentration, contact time, and competing ions (e.g., Na⁺ vs. Ca²⁺) affect capacity measurements.

To resolve discrepancies, systematically replicate synthesis and testing conditions while employing controlled variables (e.g., pH, temperature). Statistical tools like ANOVA can isolate significant factors .

Experimental Design

Q: What factorial design approaches are appropriate for investigating the effects of multiple synthesis variables on Ti₃(PO₄)₄ properties? A: A 2³ factorial design efficiently evaluates three variables (e.g., precursor ratio, temperature, pH) at two levels (high/low). Response surface methodology (RSM) then models interactions between variables. For example:

| Variable | Low Level | High Level |

|---|---|---|

| Ti:P molar ratio | 1:3 | 1:4 |

| Temperature (°C) | 25 | 150 |

| pH | 3 | 6 |

| Outputs like surface area or ion capacity are analyzed via regression to identify optimal conditions . |

Application in Membrane Technologies

Q: What role does Ti₃(PO₄)₄ play in membrane technologies, and how can its performance be evaluated? A: Ti₃(PO₄)₄-based membranes leverage its ion selectivity and stability for water purification or gas separation. Performance is evaluated via:

- Permeability tests : Measure flux rates under pressure gradients.

- Selectivity assays : Compare rejection rates for ions (e.g., Na⁺ vs. Mg²⁺) .